molecular formula C9H15N3S B12929482 4-(Butylthio)-6-methylpyrimidin-2-amine CAS No. 6308-33-4

4-(Butylthio)-6-methylpyrimidin-2-amine

Cat. No.: B12929482
CAS No.: 6308-33-4
M. Wt: 197.30 g/mol
InChI Key: JUUPMMRKSVNKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylthio)-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a butylthio (-S-C₄H₉) substituent at position 4 and a methyl (-CH₃) group at position 5. Pyrimidine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions.

Properties

CAS No.

6308-33-4

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

4-butylsulfanyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3S/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h6H,3-5H2,1-2H3,(H2,10,11,12)

InChI Key

JUUPMMRKSVNKCU-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=NC(=C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylthio)-6-methylpyrimidin-2-amine typically involves the introduction of the butylthio group and the methyl group onto the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with butylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butylthio)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the butylthio group, yielding a simpler pyrimidine derivative.

    Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-thiolated pyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

4-(Butylthio)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Butylthio)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

2-[4-(2-Aminoethylthio)butylthio]ethanamine (Compound 3)
  • Structure : Contains two thioether (-S-) linkages and terminal amine groups.
  • Application: Acts as a podant ligand for Hg²⁺ chelation via sulfur and nitrogen donor atoms, enabling selective ion detection in supramolecular chemistry .
  • Comparison : Unlike 4-(Butylthio)-6-methylpyrimidin-2-amine, this compound lacks the pyrimidine core but shares sulfur-based binding capabilities. The pyrimidine scaffold in the target compound may enhance aromatic interactions in biological systems.
2,4-Bis(butylthio)quinazolin-6-amine (Compound 30-32)
  • Structure : Features dual butylthio groups on a quinazoline core.
  • Activity : Demonstrates potent antibacterial activity (MIC: 1–16 µg/mL) against Gram-positive pathogens, including MRSA and VISA .

Pyrimidine Derivatives with Aryl Substituents

4-(4-Bromophenyl)-6-methylpyrimidin-2-amine
  • Structure : Substituted with a bromophenyl group at position 3.
  • Properties: The electron-withdrawing bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions in pharmaceutical synthesis.
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine
  • Structure: Contains nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring.
  • Properties : The nitro group is strongly electron-withdrawing, altering electronic distribution and reactivity. This compound is used in intermediates for agrochemicals .
  • Comparison : The nitro group may confer higher acidity to the amine group compared to the butylthio substituent, affecting solubility and binding kinetics.

Azetidine- and Piperazine-Modified Pyrimidines

4-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-2-amine (13a)
  • Structure: Features a 3-aminoazetidine ring at position 4.
  • Application : Acts as a high-affinity histamine H₃ receptor agonist (melting point: 204.7–206.5°C) .
  • This structural difference may influence receptor selectivity and metabolic stability.
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
  • Structure : Incorporates a piperazine ring linked to a fluorophenyl group.
  • Application : The fluorine atom enhances lipophilicity and bioavailability, common in CNS-targeting drugs .

Thiophene- and Heterocyclic-Modified Analogs

4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
  • Structure : Substituted with a thiophene ring and trifluoromethyl (-CF₃) group.
  • Properties : The thiophene enhances π-stacking, while -CF₃ increases electronegativity and metabolic resistance .
  • Comparison : The trifluoromethyl group may confer greater chemical stability compared to the butylthio chain, which is prone to oxidation.

Biological Activity

4-(Butylthio)-6-methylpyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂S
  • Molecular Weight : 184.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 6308-33-4

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential use in agrochemicals, primarily due to its ability to inhibit the growth of various microbial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting a broad spectrum of antimicrobial activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. In vitro assays demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications to the pyrimidine structure can enhance its selectivity and potency against specific cancer types .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, thereby disrupting normal cell function and promoting apoptosis in cancer cells.
  • Receptor Modulation : It could also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of microbial growth at varying concentrations, with a notable effect against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines, including HeLa and MCF7. The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity. The study highlighted structure–activity relationship (SAR) insights that suggest modifications to the butylthio group could enhance anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition
2-Amino-4-methylpyrimidineModerateYesReceptor modulation
5-Fluoro-2-(phenyl)benzimidazoleYesHighEnzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.